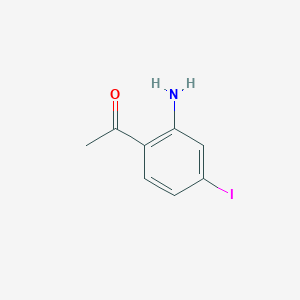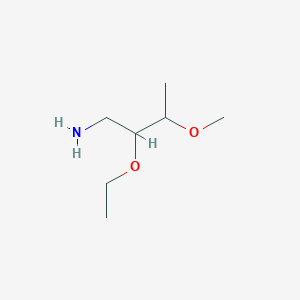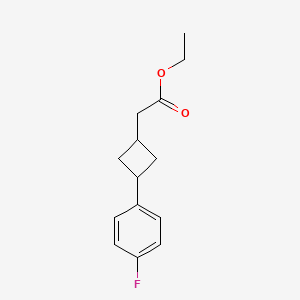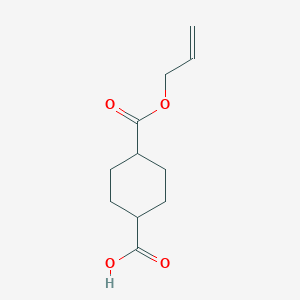![molecular formula C12H19NO B13075933 (3S)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL](/img/structure/B13075933.png)
(3S)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL is an organic compound with a chiral center at the third carbon atom This compound is characterized by the presence of an amino group, a hydroxyl group, and a phenyl group substituted with an isopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-isopropylbenzaldehyde and an appropriate amine.
Mannich Reaction: The Mannich reaction is a common method used to introduce the amino group.
Reduction: The resulting imine intermediate is then reduced to form the desired amino alcohol.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Mannich reactions followed by reduction steps. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL undergoes various chemical reactions, including:
Substitution: The amino group can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents.
Reduction: NaBH4, LiAlH4.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
(3S)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (3S)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S)-3-Amino-3-phenylpropan-1-OL: Lacks the isopropyl group, leading to different steric and electronic properties.
(3S)-3-Amino-3-[4-(methyl)phenyl]propan-1-OL: Contains a methyl group instead of an isopropyl group, affecting its reactivity and interactions.
Uniqueness
The presence of the isopropyl group in (3S)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL imparts unique steric and electronic properties, making it distinct from other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications .
Propriétés
Formule moléculaire |
C12H19NO |
|---|---|
Poids moléculaire |
193.28 g/mol |
Nom IUPAC |
(3S)-3-amino-3-(4-propan-2-ylphenyl)propan-1-ol |
InChI |
InChI=1S/C12H19NO/c1-9(2)10-3-5-11(6-4-10)12(13)7-8-14/h3-6,9,12,14H,7-8,13H2,1-2H3/t12-/m0/s1 |
Clé InChI |
TVSIYSBCFQVGGD-LBPRGKRZSA-N |
SMILES isomérique |
CC(C)C1=CC=C(C=C1)[C@H](CCO)N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C(CCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(Thiophen-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13075862.png)

![4-Ethyl-1-methyl-3-[(1-methylcyclopropyl)methyl]-1H-pyrazol-5-amine](/img/structure/B13075896.png)
![6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylicacid](/img/structure/B13075899.png)

![N-(4-((5-Ethyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)sulfonyl)benzyl)cyclopentanamine](/img/structure/B13075909.png)

![7-ethyl-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13075915.png)
![1-[(5-Methylpyrazin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13075917.png)
![2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene](/img/structure/B13075925.png)
![2-[(2-Hydroxy-ethyl)-(4-nitroso-phenyl)-amino]-ethanol hcl](/img/structure/B13075927.png)
![4-((8-(4-Cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)amino)benzoic acid](/img/structure/B13075929.png)


